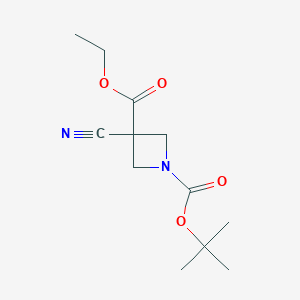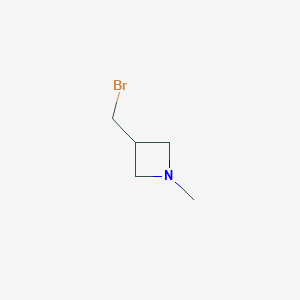
4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid
Descripción general
Descripción
“4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid” is a chemical compound with a molecular weight of 247.29 . It is also known as MCBA.
Synthesis Analysis
The synthesis of benzamide derivatives, which are similar to the structure of “4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The InChI code for “4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid” is1S/C14H17NO3/c1-15(13(16)11-3-2-4-11)9-10-5-7-12(8-6-10)14(17)18/h5-8,11H,2-4,9H2,1H3,(H,17,18) . This indicates the molecular structure of the compound.
Aplicaciones Científicas De Investigación
Catalytic and Biological Applications
- Organotin(IV) complexes derived from thioamide ligands, including those related to benzoic acid derivatives, were studied for their catalytic and biological activities. These compounds have shown influence on the peroxidation of linoleic acid by the enzyme lipoxygenase, indicating potential applications in biological systems and catalysis (Xanthopoulou et al., 2008).
Luminescent Coordination Polymers
- Zinc(II) coordination polymers, synthesized using carboxypropoxy)benzoic acid and N-containing ligands, demonstrated luminescence sensing properties. These findings suggest potential applications in detecting substances like picric acid through fluorescence quenching (Zheng et al., 2021).
Liquid Crystal Synthesis
- The synthesis of liquid crystal intermediates from benzoic acid derivatives highlights the significance of such compounds in developing materials with unique electro-optical properties. This research points toward applications in displays and optical devices (Qing, 2000).
Supramolecular Chemistry
- Studies on the assembly of non-mesomorphic compounds into supramolecular liquid crystals through hydrogen-bonding interactions underline the importance of benzoic acid derivatives in designing materials with tunable phase behaviors and properties (Naoum et al., 2010).
Safety And Hazards
The safety data sheet for a similar compound, benzoic acid, indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure . It’s important to handle “4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid” with care, using appropriate personal protective equipment.
Propiedades
IUPAC Name |
4-[[cyclobutanecarbonyl(methyl)amino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-15(13(16)11-3-2-4-11)9-10-5-7-12(8-6-10)14(17)18/h5-8,11H,2-4,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTABEVYZYTPBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)O)C(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B1397997.png)


![1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1398004.png)




